molecular formula C13H13NO B11791579 (3-Amino-[1,1'-biphenyl]-4-yl)methanol

(3-Amino-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B11791579
M. Wt: 199.25 g/mol
InChI Key: BLSWTPAEPBXGOL-UHFFFAOYSA-N
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Description

(3-Amino-[1,1’-biphenyl]-4-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-[1,1’-biphenyl]-4-yl)methanol typically involves the Suzuki coupling reaction. This reaction is carried out between 3-bromoaniline and phenylboronic acid in the presence of a palladium catalyst under mild aerobic conditions . The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of (3-Amino-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of (3-Formyl-[1,1’-biphenyl]-4-yl)methanol.

    Reduction: Formation of (3-Amino-[1,1’-biphenyl]-4-yl)methane.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Amino-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. For instance, as a potential PD-1/PD-L1 inhibitor, it binds to the PD-1 receptor on T-cells, preventing the interaction with its ligand PD-L1. This inhibition can enhance the immune response against cancer cells by preventing the tumor from evading the immune system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(2-amino-4-phenylphenyl)methanol

InChI

InChI=1S/C13H13NO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9,14H2

InChI Key

BLSWTPAEPBXGOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)N

Origin of Product

United States

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